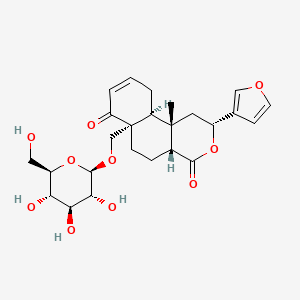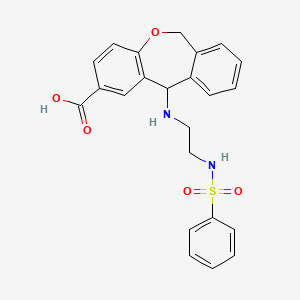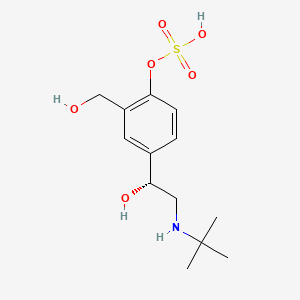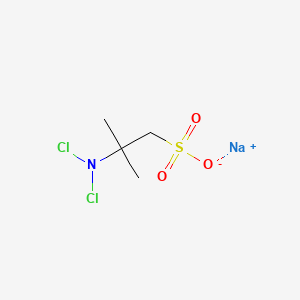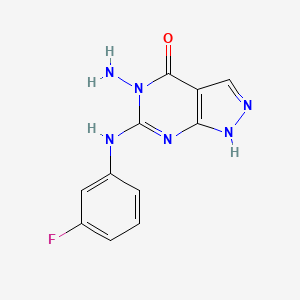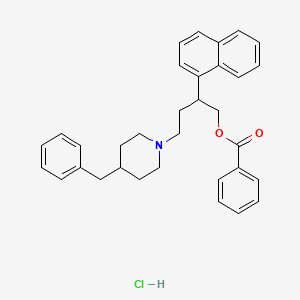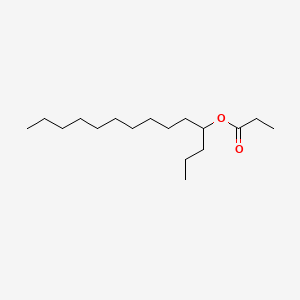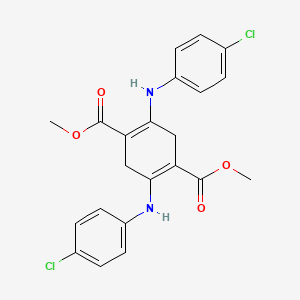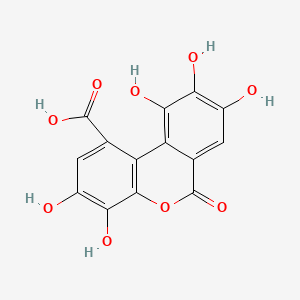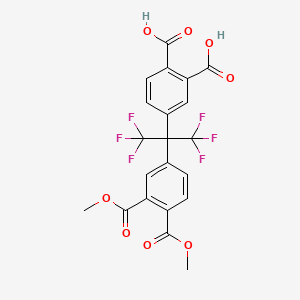
1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar'-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is part of the phthalate ester family, which is widely used in various industrial applications due to its plasticizing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester typically involves the esterification of 1,2-benzenedicarboxylic acid with the corresponding alcohol under acidic conditions. The reaction is catalyzed by sulfuric acid, and the mixture is heated to facilitate the esterification process . The reaction conditions include maintaining a molar ratio of the acid to alcohol at approximately 1:1.35-1.4 and conducting the reaction at atmospheric pressure for 5-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves the use of high-purity starting materials and stringent control of reaction parameters to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester has several scientific research applications:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the manufacture of flexible plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester involves its interaction with various molecular targets and pathways. It is known to interact with the Akt/NF-κB/p53 pathway, leading to the induction of apoptosis in certain cell types . This compound can also modulate the activity of enzymes involved in metabolic processes, thereby affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
1,2-Benzenedicarboxylic acid, 4,4’-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis-, ar,ar’-dimethyl ester is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and resistance to degradation, making it suitable for specialized applications where durability is essential.
Propriétés
Numéro CAS |
59301-66-5 |
|---|---|
Formule moléculaire |
C21H14F6O8 |
Poids moléculaire |
508.3 g/mol |
Nom IUPAC |
4-[2-[3,4-bis(methoxycarbonyl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phthalic acid |
InChI |
InChI=1S/C21H14F6O8/c1-34-17(32)12-6-4-10(8-14(12)18(33)35-2)19(20(22,23)24,21(25,26)27)9-3-5-11(15(28)29)13(7-9)16(30)31/h3-8H,1-2H3,(H,28,29)(H,30,31) |
Clé InChI |
PMIUYQMWPLAFAK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


